

# Synthesis of Phenoxyacetic Acid esters using phosphonitrilic chloride

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## Compound of Interest

Compound Name: *Phenoxyacetic Acid*

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## Application Notes & Protocols

Topic: Synthesis of **Phenoxyacetic Acid** Esters using Phosphonitrilic Chloride

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Phenoxyacetic acid** and its derivatives are significant scaffolds in medicinal chemistry and materials science. The esterification of **phenoxyacetic acid**, particularly with phenolic compounds, yields esters with a range of biological activities and applications, including their use as insecticides, antioxidants, and photosensitizers. Traditional esterification methods often require harsh conditions or complex catalysts. The use of phosphonitrilic chloride (PNT), also known as hexachlorocyclotriphosphazene, in conjunction with a base like N-methyl morpholine (NMM), presents a mild and efficient method for the synthesis of **phenoxyacetic acid** esters. [1] PNT acts as an activator for the carboxylic acid group, facilitating its condensation with phenols under ambient conditions.[1][2] This protocol details the synthesis of **phenoxyacetic acid** esters utilizing phosphonitrilic chloride.

### Key Features of the Method:

- **Mild Reaction Conditions:** The synthesis is typically carried out at room temperature.[1]

- Good to Excellent Yields: This method provides high yields for a variety of substituted phenols.[1][2]
- Simple Procedure: The experimental setup and work-up are straightforward.[2]
- Versatility: The method is applicable to a range of aromatic and aliphatic carboxylic acids.[2]

## Experimental Protocols

### I. General Synthesis of Phenoxyacetic Acid Esters

This protocol is adapted from the procedure described by Reddy et al. for the condensation of p-methyl **phenoxyacetic acid** with various phenols.

Materials:

- **Phenoxyacetic acid** (or a substituted derivative)
- Substituted phenol
- Phosphonitrilic chloride (PNT)
- N-methyl morpholine (NMM)
- Chloroform (or dichloromethane)
- 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- 5% Sodium Hydroxide ( $\text{NaOH}$ ) solution
- Water
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Petroleum ether
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve phosphonitrilic chloride (PNT) (0.25 mmol) in 10 ml of dichloromethane.[2]
- To this solution, add N-methyl morpholine (NMM) (1.5 mmol) with constant stirring at a temperature of 0-5 °C.[2]
- After 30 minutes of stirring, add the desired **phenoxyacetic acid** (1.5 mmol) to the reaction mixture and continue stirring.[2]
- Monitor the disappearance of the carboxylic acid using Thin Layer Chromatography (TLC).[2]
- Once the carboxylic acid is consumed, add the corresponding phenol (1.5 mmol) to the mixture and continue stirring at room temperature.[2]
- Monitor the progress of the reaction by TLC using a 9:1 (v/v) mixture of petroleum ether and ethyl acetate as the mobile phase.[2]
- Upon completion of the reaction, wash the reaction mixture sequentially with 5% NaHCO<sub>3</sub> solution (3 x 10 ml), 5% NaOH solution (3 x 10 ml), and water (2 x 10 ml).[2]
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[2]
- Purify the crude product by column chromatography to yield the desired **phenoxyacetic acid ester**. [2]

## II. Preparation of p-Methyl Phenoxyacetic Acid

This protocol describes the synthesis of a starting material, p-methyl **phenoxyacetic acid**, as detailed by Reddy et al.

Materials:

- p-cresol
- Sodium hydroxide (NaOH)
- Chloroacetic acid

- Dilute Hydrochloric acid (HCl)
- Diethyl ether
- 5% Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Ethanol

#### Procedure:

- In a round-bottom flask, take p-cresol (1 g) and NaOH (9 mol%).
- Add chloroacetic acid (2.5 mL) dropwise to the flask, followed by a small amount of water.[\[1\]](#)
- Heat the contents of the flask on a water bath for 1 hour.[\[1\]](#)
- After cooling, add 10 mL of water.[\[1\]](#)
- Acidify the mixture with dilute HCl to congo-red and extract with diethyl ether.[\[1\]](#)
- Wash the ethereal extract with 10 mL of water.[\[1\]](#)
- Extract the aryloxyacetic acid from the ethereal solution by shaking with 25 mL of 5%  $\text{Na}_2\text{CO}_3$  solution.[\[1\]](#)
- Acidify the sodium carbonate extract with dilute HCl.[\[1\]](#)
- Recrystallize the obtained p-methyl **phenoxyacetic acid** from ethanol.[\[1\]](#)

## Data Presentation

The following table summarizes the yields of various **phenoxyacetic acid** esters synthesized using the phosphonitrilic chloride method, as reported by Pulle et al.[\[2\]](#) The reactions were carried out with different substituted benzoic acids and phenols.

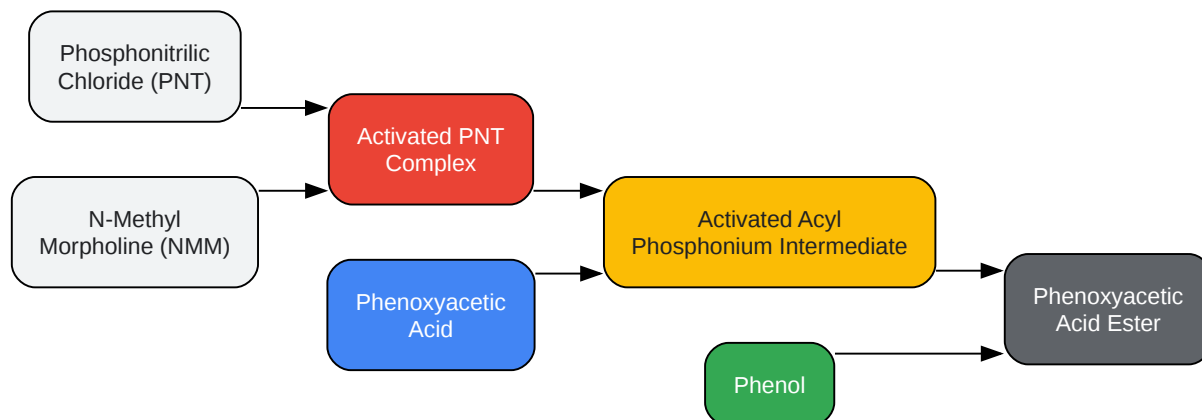
Entry	Carboxylic Acid	Phenol	Yield (%)
1	p-Nitrobenzoic acid	Phenol	95
2	p-Chlorobenzoic acid	Phenol	92
3	p-Bromobenzoic acid	Phenol	90
4	Benzoic acid	Phenol	85
5	p-Toluic acid	Phenol	80
6	p-Anisic acid	Phenol	78
7	p-Nitrobenzoic acid	p-Cresol	90
8	p-Nitrobenzoic acid	p-Chlorophenol	96
9	p-Nitrobenzoic acid	p-Nitrophenol	98
10	Acetic acid	Phenol	82
11	Phenylacetic acid	Phenol	88
12	Adipic acid	Phenol (2 eq)	90

Table 1: Synthesis of aryl esters using PNT. Data sourced from Pulle et al.[2]

## Mandatory Visualizations

### Reaction Scheme and Proposed Mechanism

The synthesis proceeds through the activation of the carboxylic acid by phosphonitrilic chloride in the presence of N-methyl morpholine, followed by nucleophilic attack of the phenol.

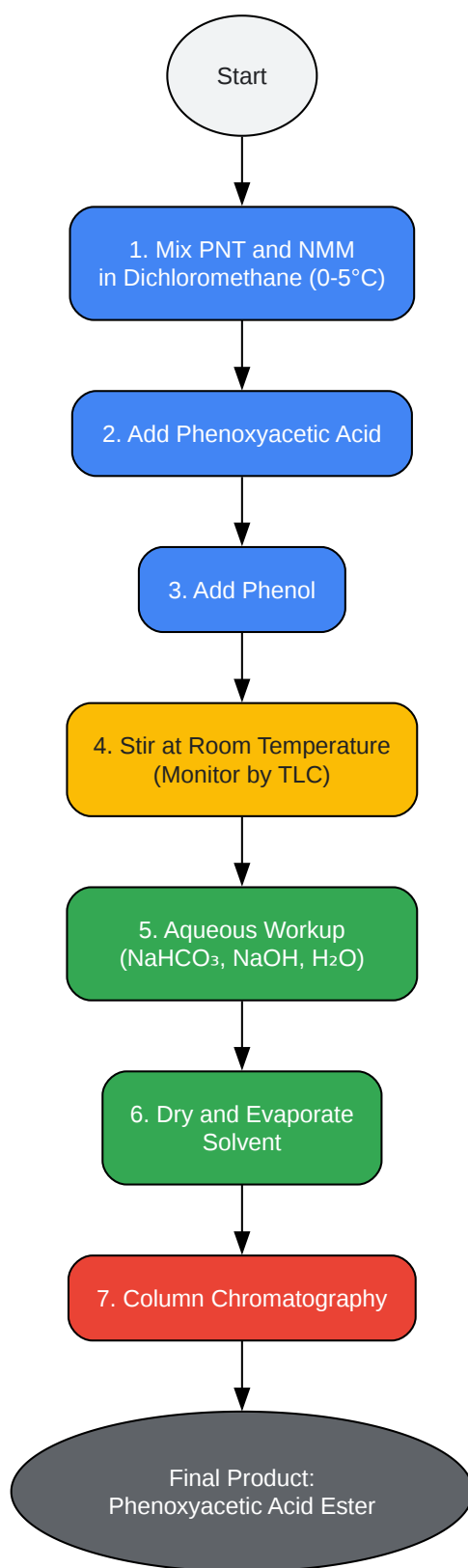


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Caption: Proposed reaction mechanism for the synthesis of **phenoxyacetic acid** esters.

## Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis of **phenoxyacetic acid** esters.



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Caption: Experimental workflow for the synthesis of **phenoxyacetic acid** esters.

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## References

- 1. [gmvk.co.in](http://gmvk.co.in) [[gmvk.co.in](http://gmvk.co.in)]
- 2. [iajpr.com](http://iajpr.com) [[iajpr.com](http://iajpr.com)]
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